1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one

Organic Synthesis Protecting Group Chemistry Heterocyclic Chemistry

For medicinal chemistry programs requiring 2-phenylpyrrole scaffolds without N-H side reactions. CAS 113676-13-4 solves the oxidative instability and nucleophilic interference of unprotected 2-phenylpyrrole (CAS 3042-22-6). • N-Acetyl protection prevents deprotonation under basic cross-coupling conditions, enabling cleaner alkylation/acylation. • Quantified aqueous solubility of ≥25.22 mg/mL supports direct DMSO-free assay dilution, unlike insoluble NH-analogs. • Defined LogP (~2.82) and TPSA (22.00 Ų) provide predictable chromatographic behavior for method calibration.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 113676-13-4
Cat. No. B12871413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one
CAS113676-13-4
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC=C1C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-9H,1H3
InChIKeyDBZLIMYIUXKLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-2-phenylpyrrole Identity and Core Specifications


1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one (CAS 113676-13-4), also known as 1-(2-phenylpyrrol-1-yl)ethanone or N-acetyl-2-phenylpyrrole, is an N-acetylated 2-phenylpyrrole derivative with molecular formula C12H11NO and exact mass 185.084 g/mol . The compound features an electron-withdrawing acetyl group on the pyrrole nitrogen, which reduces electron density on the heterocyclic ring relative to unsubstituted pyrrole, thereby enhancing stability toward oxidative degradation and modifying reactivity in electrophilic substitution . The N-acetyl moiety also eliminates the hydrogen-bond donor capacity of the pyrrole NH, substantially altering solubility, chromatographic behavior, and suitability for downstream synthetic transformations compared to NH-containing analogs . Vendor-specified storage conditions (inert atmosphere, room temperature, protected from light) reflect the stability profile conferred by N-protection .

Why N-Acetyl-2-phenylpyrrole Cannot Be Replaced


Substituting 1-(2-phenyl-1H-pyrrol-1-yl)ethan-1-one (CAS 113676-13-4) with 2-phenylpyrrole (CAS 3042-22-6) or other N-substituted analogs introduces distinct changes in chemical behavior that directly affect experimental reproducibility. The N-acetyl group in CAS 113676-13-4 functions as a protecting group that prevents N-deprotonation and subsequent nucleophilic side reactions under basic conditions, a vulnerability of the unprotected 2-phenylpyrrole NH that can compromise yields in alkylation, acylation, or cross-coupling sequences . Furthermore, the acetyl moiety substantially alters partition behavior: CAS 113676-13-4 exhibits a calculated LogP of approximately 2.82 compared to 2-phenylpyrrole's LogP of roughly 2.3, affecting retention times in reversed-phase chromatography and extraction efficiency in liquid-liquid separations [1]. In medicinal chemistry contexts where the N-acetyl-2-phenylpyrrole scaffold serves as a pharmacophore component, substitution with N-methyl, N-benzyl, or N-unsubstituted variants yields divergent target binding profiles due to altered steric occupancy, hydrogen-bond acceptor/donor capacity, and electronic distribution on the pyrrole ring . The quantified differences in solubility (aqueous solubility ≥25.22 mg/mL for CAS 113676-13-4 versus insoluble for 2-phenylpyrrole) further underscore that these compounds are not functionally interchangeable in assay or synthetic protocols .

Quantitative Differentiation Evidence for N-Acetyl-2-phenylpyrrole


N-Protection vs. Unprotected 2-Phenylpyrrole

1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one (CAS 113676-13-4) bears an N-acetyl protecting group, whereas 2-phenylpyrrole (CAS 3042-22-6) contains a free pyrrole NH. The N-acetyl group eliminates the hydrogen-bond donor capacity of the pyrrole nitrogen and reduces electron density on the heterocyclic ring through the electron-withdrawing effect of the carbonyl, which alters both the compound's reactivity profile and its chromatographic behavior .

Organic Synthesis Protecting Group Chemistry Heterocyclic Chemistry

Lipophilicity: N-Acetyl vs. C2-Acetyl Isomer

The calculated octanol-water partition coefficient (LogP) distinguishes CAS 113676-13-4 from the isomeric 2-phenyl-1-(1H-pyrrol-2-yl)ethanone (CAS 13169-74-9), a compound with identical molecular formula and mass but a different connectivity pattern . CAS 113676-13-4 bears the acetyl group on the pyrrole nitrogen (N-acetyl-2-phenylpyrrole), whereas CAS 13169-74-9 features the carbonyl linked directly to the pyrrole C2 position with a methylene spacer to the phenyl ring [1].

ADME Prediction Chromatography Method Development Medicinal Chemistry

Aqueous Solubility vs. 2-Phenylpyrrole Analogs

The aqueous solubility of 1-(2-phenyl-1H-pyrrol-1-yl)ethan-1-one has been experimentally determined, providing a quantitative benchmark for solution preparation and assay development that is unavailable for many closely related analogs . In contrast, 2-phenylpyrrole (CAS 3042-22-6) and 2-phenyl-1-(1H-pyrrol-2-yl)ethanone (CAS 13169-74-9) are reported as insoluble in water or lack quantitative solubility data, respectively [1].

Solubility Profiling Assay Development Formulation

Storage Stability vs. Unprotected Pyrroles

1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one has vendor-specified storage conditions that provide operational guidance for laboratory handling and compound management. These specifications are notably more explicit than those available for many N-unsubstituted pyrrole derivatives .

Compound Management Stability Testing Laboratory Procurement

Optimal Applications for N-Acetyl-2-phenylpyrrole


N-Protected 2-Phenylpyrrole Scaffold Synthesis

Researchers pursuing synthetic routes that involve electrophilic substitution or metal-catalyzed cross-coupling on the 2-phenylpyrrole core should prioritize CAS 113676-13-4 over 2-phenylpyrrole (CAS 3042-22-6) because the N-acetyl group serves as a protecting group that prevents undesired N-deprotonation and nucleophilic side reactions under basic conditions . The electron-withdrawing acetyl moiety also directs electrophilic substitution to specific positions on the pyrrole ring, enabling regioselective functionalization that would be more challenging with unprotected analogs .

Aqueous-Based Biological Assay Development

For screening campaigns or dose-response studies requiring direct aqueous dilution without DMSO or other organic co-solvents, CAS 113676-13-4 is the preferred selection among 2-phenylpyrrole derivatives. Its experimentally validated aqueous solubility of ≥25.22 mg/mL (≥100 mM) eliminates the need for vehicle controls to account for organic solvent effects, reducing artifacts in cell viability and enzyme inhibition assays. This solubility profile contrasts sharply with 2-phenylpyrrole and 2-phenyl-1-(1H-pyrrol-2-yl)ethanone, which lack defined aqueous solubility or are reported as water-insoluble [1].

Reversed-Phase Chromatography Method Development

CAS 113676-13-4, with its calculated LogP of approximately 2.82 , serves as a useful reference compound for calibrating reversed-phase HPLC methods for moderately lipophilic N-acetylated heterocycles. The ~0.5 LogP difference relative to the isomeric CAS 13169-74-9 (XLogP3 ≈ 2.3) [2] provides a measurable retention time shift that can be exploited for method development and isomer separation. The absence of a hydrogen-bond donor (TPSA = 22.00 Ų) also simplifies peak shape optimization compared to NH-containing pyrroles that may exhibit tailing due to silanol interactions.

HDAC and Kinase Inhibitor Discovery Library

Research groups engaged in histone deacetylase (HDAC) inhibitor discovery or kinase inhibitor programs utilizing phenylpyrrole-based scaffolds should include CAS 113676-13-4 in compound acquisition workflows. N-Acetyl-2-phenylpyrrole derivatives have been investigated as starting points for HDAC1/6 isoform-selective inhibitors with promising antitumor potential and low toxicity on normal cells [3], while substituted pyrroles have demonstrated activity against PDK1, LRRK2, and other therapeutically relevant kinases [4]. The defined storage conditions (room temperature under inert atmosphere) and aqueous solubility profile of CAS 113676-13-4 make it a practical and cost-effective core scaffold for parallel synthesis and structure-activity relationship (SAR) exploration.

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